ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate
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Overview
Description
Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple ethoxy and oxobutenoate groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with appropriate aluminum reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
Uniqueness
Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate is unique due to its multiple ethoxy and oxobutenoate groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXSAFYWXHYTF-VNGPFPIXSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27AlO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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